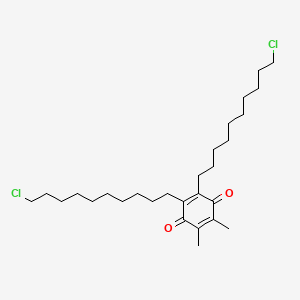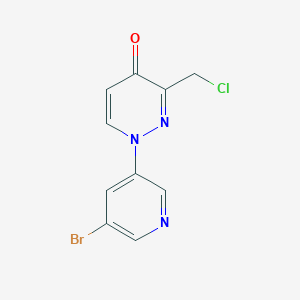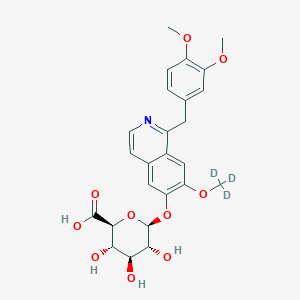
6-Demethyl Papaverine-d3 beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Demethyl Papaverine-d3 beta-D-Glucuronide is a labeled metabolite of Papaverine, a well-known vasodilator. This compound is primarily used in proteomics research and has a molecular formula of C25H24D3NO10 with a molecular weight of 504.50 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves the incorporation of deuterium (d3) into the Papaverine structure, followed by glucuronidation. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for glucuronidation involve the use of glucuronic acid derivatives under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped for handling isotopically labeled compounds. The process involves multiple steps, including the synthesis of the deuterated precursor and subsequent glucuronidation .
Chemical Reactions Analysis
Types of Reactions
6-Demethyl Papaverine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Demethyl Papaverine-d3 beta-D-Glucuronide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Used in studies involving enzyme kinetics and metabolic profiling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Papaverine, it may exert similar effects, such as vasodilation, by inhibiting phosphodiesterase enzymes and increasing cyclic adenosine monophosphate (cAMP) levels. This leads to the relaxation of smooth muscle cells and improved blood flow .
Comparison with Similar Compounds
Similar Compounds
Papaverine: The parent compound, known for its vasodilatory effects.
6-Demethyl Papaverine: A closely related compound without the deuterium labeling.
Papaverine beta-D-Glucuronide: The non-deuterated glucuronide form.
Uniqueness
6-Demethyl Papaverine-d3 beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which makes it particularly useful in metabolic studies and as a reference standard in mass spectrometry. This labeling allows for precise tracking and quantification in biological systems .
Properties
Molecular Formula |
C25H27NO10 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO10/c1-32-16-5-4-12(9-17(16)33-2)8-15-14-11-18(34-3)19(10-13(14)6-7-26-15)35-25-22(29)20(27)21(28)23(36-25)24(30)31/h4-7,9-11,20-23,25,27-29H,8H2,1-3H3,(H,30,31)/t20-,21-,22+,23-,25+/m0/s1/i3D3 |
InChI Key |
UGQMKGSZOXHZOP-PABHCYFOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


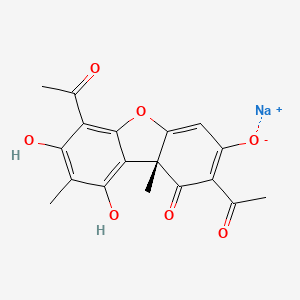
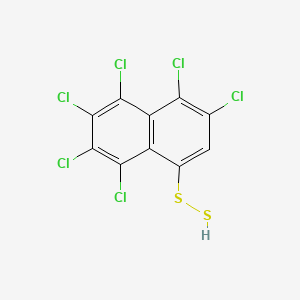
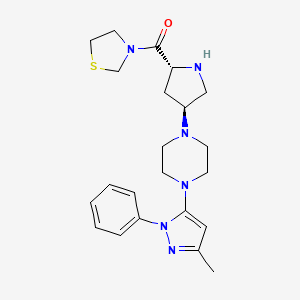
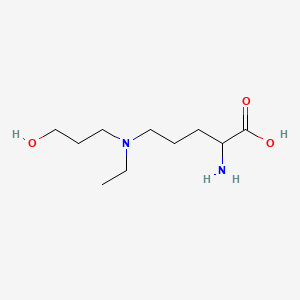
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
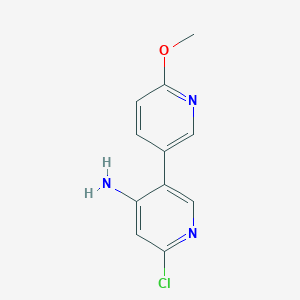
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
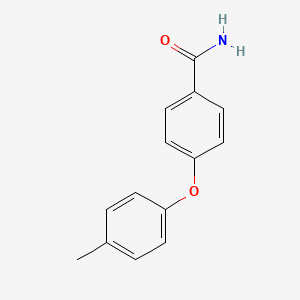
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
